Levulinic anhydride

Description

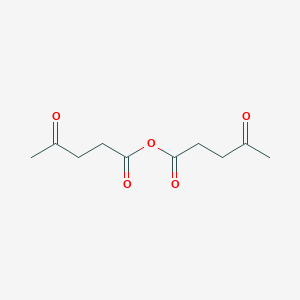

Structure

3D Structure

Properties

IUPAC Name |

4-oxopentanoyl 4-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O5/c1-7(11)3-5-9(13)15-10(14)6-4-8(2)12/h3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGPUFFYCAUBNIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCC(=O)OC(=O)CCC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Levulinic Anhydride from Levulinic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of levulinic anhydride (B1165640) from levulinic acid. Due to the limited availability of direct peer-reviewed literature on this specific transformation, this guide presents detailed experimental protocols adapted from established methods for the synthesis of other aliphatic acid anhydrides. The methodologies outlined herein are based on standard organic chemistry principles and provide a robust starting point for the laboratory-scale preparation of levulinic anhydride.

Introduction

Levulinic acid (4-oxopentanoic acid) is a versatile, bio-based platform chemical with a wide range of applications in the chemical, pharmaceutical, and agricultural industries. Its derivatives are of significant interest for the development of novel materials, solvents, and bioactive molecules. This compound, the corresponding symmetrical anhydride, is a potentially valuable synthon for acylation reactions, enabling the introduction of the levulinoyl group into various substrates. This guide details two primary methods for the synthesis of this compound from levulinic acid: dehydration using acetic anhydride and coupling mediated by dicyclohexylcarbodiimide (B1669883) (DCC).

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the target compound is presented in Table 1.

Table 1: Physicochemical Properties of Levulinic Acid and this compound

| Property | Levulinic Acid (4-Oxopentanoic Acid) | This compound (Bis(4-oxopentanoic acid)anhydride) |

| CAS Number | 123-76-2[1][2][3][4] | 40608-06-8[5][6] |

| Molecular Formula | C₅H₈O₃[1][2][4] | C₁₀H₁₄O₅[5][6][7] |

| Molecular Weight | 116.12 g/mol [1][2][4] | 214.22 g/mol [5][6] |

| Appearance | White crystalline solid[4][8] | White crystalline powder[9] |

| Melting Point | 33-35 °C[2][4] | 76-78 °C[9] |

| Boiling Point | 245-246 °C[4] | 70-75 °C (pressure not specified)[5] |

| Solubility | Soluble in water, ethanol, and ether[4][8][9] | Soluble in water, ethanol, and ether[9] |

Synthetic Pathways

The synthesis of this compound from levulinic acid involves the dehydration of two molecules of the carboxylic acid. This can be achieved through several methods, with the most common being the use of a strong dehydrating agent or a coupling agent.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Researchers should perform their own optimization of reaction conditions.

Method 1: Dehydration using Acetic Anhydride

This method is based on the common use of acetic anhydride for the synthesis of aliphatic anhydrides and polyanhydrides.[10] It involves the reaction of levulinic acid with an excess of acetic anhydride, followed by removal of the volatile byproducts (acetic acid and excess acetic anhydride) under vacuum.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add levulinic acid.

-

Addition of Reagent: Add an excess of acetic anhydride (e.g., 5 equivalents with respect to the carboxylic acid groups of levulinic acid).

-

Reaction: Heat the mixture to reflux (approximately 140 °C) and maintain for 1-2 hours under a nitrogen atmosphere.

-

Removal of Volatiles: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess acetic anhydride and the acetic acid byproduct by distillation, followed by vacuum distillation.

-

Purification: The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ether/petroleum ether) to yield a white crystalline solid.

Method 2: Dicyclohexylcarbodiimide (DCC) Mediated Coupling

This protocol is adapted from the DCC-mediated synthesis of palmitic anhydride and is a common method for forming anhydrides from carboxylic acids under milder conditions.[11][12]

Experimental Protocol:

-

Preparation of Reactants: In a dry flask, dissolve 2 equivalents of levulinic acid in a dry, inert solvent such as dichloromethane (B109758) (DCM) or carbon tetrachloride.

-

Initiation of Reaction: To the stirred solution, add a solution of 1 equivalent of dicyclohexylcarbodiimide (DCC) in the same dry solvent. The addition can be done at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by the precipitation of the dicyclohexylurea (DCU) byproduct. The reaction is typically complete within a few hours.

-

Isolation of Product: The precipitated DCU is removed by filtration.

-

Purification: The filtrate, containing the this compound, is concentrated under reduced pressure. The crude product can be further purified by recrystallization.

Representative Synthesis Data

The following table summarizes the key parameters for the synthesis of this compound based on analogous reactions.

Table 2: Representative Synthesis Data for this compound

| Parameter | Method 1: Acetic Anhydride Dehydration (Analogous to Polyanhydride Synthesis[10]) | Method 2: DCC-Mediated Coupling (Analogous to Palmitic Anhydride Synthesis[11]) |

| Levulinic Acid | 1.0 equivalent | 2.0 equivalents |

| Reagent | Acetic Anhydride | Dicyclohexylcarbodiimide (DCC) |

| Reagent Stoichiometry | 5.0 equivalents | 1.0 equivalent |

| Solvent | None (neat) | Dichloromethane or Carbon Tetrachloride |

| Temperature | 140 °C (Reflux) | Room Temperature |

| Reaction Time | 1-2 hours | ~40 minutes to 15 hours |

| Byproduct | Acetic Acid | Dicyclohexylurea (DCU) |

| Workup | Distillation under vacuum | Filtration of DCU |

| Typical Yield | High (expected) | High (reported for analogous reactions) |

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

-

Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Dicyclohexylcarbodiimide (DCC): A potent skin sensitizer (B1316253) and allergen. Avoid inhalation and skin contact. Always handle with gloves in a fume hood.

-

Solvents: Dichloromethane and carbon tetrachloride are hazardous. Use in a well-ventilated area and take appropriate precautions to avoid inhalation and skin contact.

-

General: Standard laboratory safety practices should be followed at all times.

References

- 1. 4-Oxopentanoic Acid - CAS - 123-76-2 | Axios Research [axios-research.com]

- 2. Origin Materials - Origin Materials [originmaterials.com]

- 3. Pentanoic acid, 4-oxo- [webbook.nist.gov]

- 4. Levulinic acid - Wikipedia [en.wikipedia.org]

- 5. Cas 40608-06-8,Bis(4-oxopentanoic acid)anhydride | lookchem [lookchem.com]

- 6. echemi.com [echemi.com]

- 7. This compound | C10H14O5 | CID 10932803 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. One of the most important properties of levulinic acid is its acidity - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 9. Levulinic acid anhydride is a chemical compound that is derived from levulinic acid - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 10. Synthesis of Aliphatic Polyanhydrides with Controllable and Reproducible Molecular Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. 8. DCC | PDF [slideshare.net]

An In-depth Technical Guide to the Formation of Levulinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism behind the formation of levulinic anhydride (B1165640), a valuable bio-based chemical intermediate. This document details the reaction mechanism, provides established experimental protocols, and presents key quantitative data to support researchers and professionals in the fields of chemistry and drug development.

Core Mechanism of Levulinic Anhydride Formation

This compound is synthesized from two molecules of levulinic acid through a dehydration reaction. While direct thermal dehydration is possible at high temperatures, a more common and efficient laboratory method involves the use of a dehydrating agent, such as acetic anhydride. The reaction proceeds through a nucleophilic acyl substitution mechanism.

The generally accepted mechanism involves the following key steps:

-

Activation of a Carboxylic Acid: One molecule of levulinic acid is activated by the dehydrating agent. When using acetic anhydride, the carbonyl oxygen of the levulinic acid's carboxylic group attacks one of the carbonyl carbons of acetic anhydride.

-

Formation of a Mixed Anhydride Intermediate: This initial attack leads to the formation of a mixed anhydride intermediate and the release of an acetate (B1210297) ion.

-

Nucleophilic Attack by a Second Levulinic Acid Molecule: A second molecule of levulinic acid then acts as a nucleophile. The hydroxyl oxygen of its carboxylic acid group attacks one of the carbonyl carbons of the mixed anhydride.

-

Tetrahedral Intermediate Formation: This nucleophilic attack results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, leading to the elimination of a molecule of acetic acid as a leaving group.

-

Formation of this compound: The final product is this compound, a symmetrical anhydride derived from two molecules of levulinic acid.

This process is an equilibrium reaction. To drive the reaction towards the formation of this compound, the by-product, acetic acid, is typically removed from the reaction mixture, often by distillation.[1][2]

Visualizing the Reaction Pathway

The following diagram illustrates the proposed mechanism for the formation of this compound using a dehydrating agent like acetic anhydride.

Caption: Mechanism of this compound Formation.

Experimental Protocols for Synthesis

Materials:

-

Levulinic acid

-

Acetic anhydride

-

Distillation apparatus

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Condenser

-

Receiving flask

-

Vacuum source (for vacuum distillation)

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine levulinic acid and a molar excess of acetic anhydride.

-

Heating and Reaction: Heat the mixture to reflux with continuous stirring. The reaction progress can be monitored by observing the distillation of the acetic acid by-product.

-

Removal of Acetic Acid: As the reaction proceeds, the lower-boiling acetic acid is formed and can be removed by distillation. This shifts the equilibrium towards the formation of the product.

-

Isolation of this compound: Once the reaction is complete (indicated by the cessation of acetic acid distillation), the excess acetic anhydride is removed, typically by distillation under reduced pressure.

-

Purification: The crude this compound can be further purified by vacuum distillation or recrystallization to yield a white crystalline solid.

Quantitative Data

Specific quantitative data for the synthesis of this compound is not extensively reported. However, based on general knowledge of anhydride synthesis, the following table summarizes the key physical properties of the product.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₁₄O₅ | |

| Molecular Weight | 214.21 g/mol | |

| Appearance | White crystalline powder | [3] |

| Melting Point | 76-78 °C | [3] |

| Solubility | Soluble in water, ethanol, and ether | [3] |

Characterization Data

The structure of the synthesized this compound can be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two characteristic C=O stretching bands for the anhydride functional group, typically in the regions of 1820-1800 cm⁻¹ and 1760-1740 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the methyl and methylene (B1212753) protons of the levulinic acid moieties.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the anhydride and the ketone, as well as for the methyl and methylene carbons.

-

This technical guide provides a foundational understanding of the formation of this compound. Further research is encouraged to establish optimized reaction conditions and to fully characterize the product and its potential applications.

References

physical and chemical properties of levulinic anhydride

For Researchers, Scientists, and Drug Development Professionals

Levulinic anhydride (B1165640) (C₁₀H₁₄O₅), also known as bis(4-oxopentanoic)anhydride, is a dicarboxylic acid anhydride derived from levulinic acid, a versatile platform chemical sourced from biomass. This technical guide provides a detailed overview of the physical and chemical properties of levulinic anhydride, along with methodologies for its synthesis and characterization, to support its application in research and development, particularly in the fields of pharmaceuticals, agrochemicals, and fragrance production.

Core Physical and Chemical Properties

This compound is a white crystalline solid at room temperature. It is characterized by the presence of two ketone carbonyl groups and an anhydride functional group, which impart its specific reactivity.

Physical Properties

The known physical properties of this compound are summarized in the table below. It is important to note that experimental data for some properties are limited, and some values are based on predictions.

| Property | Value | Source/Notes |

| Molecular Formula | C₁₀H₁₄O₅ | - |

| Molecular Weight | 214.21 g/mol | - |

| CAS Number | 40608-06-8 | - |

| Appearance | White crystalline powder | [1] |

| Melting Point | 76-78 °C | [1] |

| Boiling Point | 70-75 °C | Supplier data, likely under vacuum. |

| Density | 1.136 g/cm³ (Predicted) | [2] |

| Solubility | Soluble in water, ethanol, and ether. | [1] |

Chemical Properties

The chemical behavior of this compound is dictated by the reactivity of the anhydride linkage and the two ketone functionalities.

-

Hydrolysis: As a carboxylic acid anhydride, it is susceptible to hydrolysis in the presence of water, yielding two molecules of levulinic acid. This reaction can be accelerated by acid or base catalysis.

-

Esterification: this compound reacts with alcohols to form levulinate esters. This reactivity is central to its use as an intermediate in the synthesis of various esters with applications as solvents, plasticizers, and in fragrance formulations.[1]

-

Amidation: Reaction with amines will lead to the formation of amides and levulinic acid, or diamides under appropriate conditions.

-

Reactions of the Ketone Group: The two ketone carbonyl groups can undergo typical ketone reactions, such as reduction, reductive amination, and reactions with nucleophiles at the alpha-carbon.

Synthesis and Experimental Protocols

General Synthetic Approach via Dehydration

The synthesis of this compound can be conceptually illustrated as the removal of one molecule of water from two molecules of levulinic acid.

References

Levulinic Anhydride: A Comprehensive Technical Guide on Structure and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic anhydride (B1165640), with the chemical formula C10H14O5, is a derivative of levulinic acid, a versatile platform chemical derived from biomass. As a cyclic anhydride, it holds potential as a building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and fragrances. Its bifunctional nature, containing both an anhydride and a ketone group, allows for a variety of chemical transformations, making it a molecule of significant interest for researchers in drug development and materials science. This technical guide provides a detailed overview of the structure and characterization of levulinic anhydride, including its physical properties and a proposed synthetic route. While extensive spectroscopic data for its precursor, levulinic acid, is readily available and presented here for reference, specific experimental spectroscopic data for this compound is not widely reported. This guide will, therefore, also discuss the expected spectral characteristics based on the general principles of anhydride chemistry.

Structure and Physical Properties

This compound is a symmetrical anhydride formed from two molecules of levulinic acid. It is a white crystalline powder with a melting point in the range of 76-78°C. It is reported to be soluble in water, ethanol, and ether.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C10H14O5 | [PubChem CID: 10932803] |

| Molecular Weight | 214.21 g/mol | [PubChem CID: 10932803] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 76-78 °C | [1] |

| Solubility | Soluble in water, ethanol, and ether | [1] |

Synthesis of this compound

A common method for the synthesis of carboxylic acid anhydrides from their corresponding acids involves the use of a dehydrating agent. Dicyclohexylcarbodiimide (DCC) is a widely used reagent for this purpose, facilitating the removal of one molecule of water from two equivalents of the carboxylic acid. The reaction is typically carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM). The insoluble dicyclohexylurea (DCU) byproduct can be easily removed by filtration.

Experimental Protocol: Proposed Synthesis of this compound using DCC

This protocol is a general procedure for the synthesis of anhydrides using DCC and should be adapted and optimized for the specific case of this compound.

Materials:

-

Levulinic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

Procedure:

-

In a round-bottom flask, dissolve levulinic acid (2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous THF.

-

Add the DCC solution dropwise to the stirred levulinic acid solution at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the precipitated dicyclohexylurea (DCU) is removed by filtration.

-

The filtrate is concentrated under reduced pressure to yield the crude product.

-

The crude this compound can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane.

References

An In-depth Technical Guide to Levulinic Anhydride

CAS Number: 40608-06-8

Synonyms: Bis(4-oxopentanoic acid)anhydride, Dilevulinic anhydride (B1165640)

This technical guide provides a comprehensive overview of levulinic anhydride, a derivative of the versatile platform chemical, levulinic acid. The information is tailored for researchers, scientists, and professionals in drug development, focusing on its chemical properties, synthesis, and applications, particularly in the pharmaceutical sector.

Physicochemical and Spectroscopic Data

This compound is a white crystalline powder derived from levulinic acid.[1] It serves as a key intermediate in various chemical syntheses.[1] While detailed physicochemical data for the anhydride are not as widely published as for its parent acid, the following tables summarize its known properties and the spectroscopic data for the parent compound, levulinic acid, for reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 40608-06-8 |

| Molecular Formula | C₁₀H₁₄O₅ |

| Molecular Weight | 214.21 g/mol |

| Physical State | White crystalline powder[1] |

| Melting Point | 76-78 °C[1] |

| Solubility | Soluble in water, ethanol, and ether[1] |

| Boiling Point | Data not available |

| Density | Data not available |

Table 2: Spectroscopic Data for Levulinic Acid (CAS 123-76-2) for Reference

| Spectroscopy | Characteristic Peaks/Shifts |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 2.21 (s, 3H), 2.59 (t, J=6.6 Hz, 2H), 2.77 (t, J=6.6 Hz, 2H)[2] |

| ¹³C NMR | δ (ppm): 29.8, 37.9, 177.7, 206.5 |

| FTIR (cm⁻¹) | ~1705 (C=O, ketone), Broad O-H stretch (carboxylic acid)[3] |

| Mass Spectrometry (EI) | m/z (%): 116 (M+, 3), 99 (2), 56 (30), 43 (100)[2] |

Synthesis and Experimental Protocols

This compound is synthesized from levulinic acid. A common laboratory method for the synthesis of anhydrides from carboxylic acids involves a dehydration reaction facilitated by a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC).

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of a symmetric anhydride from a carboxylic acid using DCC, adapted for levulinic acid.

Materials:

-

Levulinic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)

-

Stirring apparatus

-

Filtration setup

Procedure:

-

Dissolve two equivalents of levulinic acid in a minimal amount of anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate container, dissolve one equivalent of dicyclohexylcarbodiimide (DCC) in the same anhydrous solvent.

-

Slowly add the DCC solution to the levulinic acid solution at 0 °C with continuous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or overnight.

-

A white precipitate of dicyclohexylurea (DCU), the byproduct of the reaction, will form.

-

Remove the DCU precipitate by filtration.

-

Wash the filtrate with a small amount of cold solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization.

Applications in Drug Development

This compound is a valuable reagent in pharmaceutical sciences, primarily for its ability to act as a linker or to form prodrugs. The anhydride is highly reactive towards nucleophiles like alcohols and amines, making it suitable for conjugating the levulinoyl group to drug molecules. This modification can enhance solubility, improve pharmacokinetic profiles, or enable targeted drug delivery.[1]

Role as a Linker in Prodrug Synthesis

The levulinoyl group is often used as a cleavable linker in prodrug design. Its ester derivatives are stable under physiological conditions but can be selectively cleaved, for example, by hydrazinolysis, to release the active drug. This strategy is employed in various applications, including activity-based protein profiling.

Experimental Protocol: Levulinoylation of a Model Alcohol

This protocol outlines the general procedure for the reaction of this compound with an alcohol-containing molecule, a common step in creating a levulinate ester prodrug.

Materials:

-

This compound

-

A model drug or molecule containing a hydroxyl group (e.g., a primary alcohol)

-

A suitable aprotic solvent (e.g., dichloromethane)

-

A non-nucleophilic base (e.g., pyridine (B92270) or triethylamine)

-

Stirring apparatus

-

Chromatography setup for purification

Procedure:

-

Dissolve the alcohol-containing molecule in the aprotic solvent in a flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add one to two equivalents of the non-nucleophilic base to the solution.

-

In a separate container, dissolve a slight excess (e.g., 1.1 equivalents) of this compound in the same solvent.

-

Add the this compound solution dropwise to the stirred solution of the alcohol and base at room temperature.

-

Monitor the reaction progress using a suitable technique, such as thin-layer chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding water or a dilute aqueous acid solution.

-

Separate the organic layer, wash it with brine, and dry it over an anhydrous salt (e.g., sodium sulfate).

-

Evaporate the solvent under reduced pressure.

-

Purify the resulting levulinate ester by column chromatography.

Visualizations

The following diagrams illustrate the key chemical processes involving this compound.

References

Unveiling Levulinic Anhydride: A Journey Through its Discovery and Chemical Landscape

For Researchers, Scientists, and Drug Development Professionals

Levulinic anhydride (B1165640), a derivative of the versatile platform chemical levulinic acid, holds significant potential in various chemical syntheses, including the production of pharmaceuticals, agrochemicals, and fragrances.[1] This technical guide delves into the discovery, history, and core chemical principles of levulinic anhydride, providing a comprehensive resource for professionals in the scientific community.

A Glimpse into the Past: The Discovery and History

The history of this compound is intrinsically linked to its precursor, levulinic acid. The discovery of levulinic acid is credited to the Dutch chemist Gerardus Johannes Mulder in 1840, who first prepared it by heating fructose (B13574) with hydrochloric acid. While the precise first synthesis of this compound is not as clearly documented in readily available historical records, its creation is a logical extension of the study of levulinic acid's reactivity. The formation of anhydrides from carboxylic acids was a known chemical transformation in the 19th century, suggesting that the synthesis of this compound likely occurred in the subsequent decades as chemists explored the derivatives of this novel keto acid.

Synthesis of this compound: A Detailed Protocol

The primary method for synthesizing this compound is through the dehydration of levulinic acid. This can be achieved using a strong dehydrating agent or by reacting it with another acid anhydride, such as acetic anhydride, which also acts as a dehydrating agent.

Experimental Protocol: Synthesis via Dehydration with Acetic Anhydride

This protocol is based on established methods for the synthesis of carboxylic acid anhydrides.

Materials:

-

Levulinic acid

-

Acetic anhydride

-

Inert solvent (e.g., toluene)

-

Distillation apparatus

-

Separatory funnel

-

Rotary evaporator

-

Recrystallization solvent (e.g., ether)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve levulinic acid in a minimal amount of an inert solvent like toluene.

-

Add a molar excess of acetic anhydride to the solution.

-

Heat the reaction mixture to reflux and maintain this temperature for several hours to ensure the completion of the reaction. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The crude this compound is then purified. A common method is recrystallization from a suitable solvent, such as diethyl ether, to yield a white crystalline solid.[1]

-

The purified this compound is then dried under vacuum to remove any residual solvent.

Characterization and Physical Properties

This compound is a white crystalline solid.[1] A summary of its known and predicted physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C10H14O5 | PubChem |

| Molecular Weight | 214.21 g/mol | PubChem |

| Melting Point | 76-78 °C | Zibo Anquan Chemical Co., Ltd[1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water, ethanol, and ether | Zibo Anquan Chemical Co., Ltd[1] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not as widely published as for its parent acid. However, based on the structure, the following characteristic spectral features would be expected:

-

Infrared (IR) Spectroscopy: Two characteristic strong carbonyl (C=O) stretching bands would be observed in the region of 1750-1850 cm⁻¹, which is typical for acid anhydrides. A C-O stretching band would also be present.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals corresponding to the methyl protons and the two pairs of methylene (B1212753) protons would be observed. The chemical shifts would be influenced by the adjacent carbonyl and anhydride functional groups.

-

¹³C NMR: Resonances for the carbonyl carbons of the anhydride and the ketone, the methyl carbon, and the two methylene carbons would be present.

-

-

Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns corresponding to the loss of CO, CO₂, and other fragments of the levulinoyl group.

Reaction Mechanisms and Pathways

The synthesis of this compound from levulinic acid is a classic example of a dehydration reaction. When using a dehydrating agent like acetic anhydride, the reaction proceeds through a nucleophilic acyl substitution mechanism.

Caption: Dehydration of two molecules of levulinic acid to form this compound.

The mechanism for the formation of this compound using acetic anhydride as a dehydrating agent involves the formation of a mixed anhydride intermediate.

Caption: Reaction pathway for the synthesis of this compound using acetic anhydride.

Applications and Future Outlook

This compound serves as an important intermediate in organic synthesis. Its ability to introduce the levulinoyl group makes it a valuable reagent in the production of esters, amides, and other derivatives. These derivatives find applications in the pharmaceutical industry for creating prodrugs with improved solubility and bioavailability, in the agrochemical sector for the synthesis of pesticides, and in the fragrance industry.[1] As a bio-based chemical derived from renewable resources, this compound is poised to play an increasingly important role in the development of sustainable chemical processes.[1] Further research into its properties and applications is likely to uncover new and innovative uses for this versatile molecule.

References

Unveiling the Spectroscopic Signature of Levulinic Anhydride: A Technical Guide

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic properties of chemical reagents is paramount. This technical guide provides an in-depth look at the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for levulinic anhydride (B1165640), a versatile building block in organic synthesis.

Levulinic anhydride (bis(4-oxopentanoic) anhydride), with the chemical formula C₁₀H₁₄O₅ and CAS number 40608-06-8, is the anhydride derivative of levulinic acid. Its bifunctional nature, containing both ketone and anhydride moieties, makes it a valuable precursor in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Accurate and detailed spectroscopic data are essential for its identification, purity assessment, and for monitoring its reactions.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry analyses of this compound.

Table 1: ¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.20 | s | 6H | -C(O)CH ₃ |

| 2.85 | t, J = 6.8 Hz | 4H | -C(O)CH ₂- |

| 2.95 | t, J = 6.8 Hz | 4H | -CH ₂C(O)O- |

Solvent: CDCl₃

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 29.8 | -C(O)C H₃ |

| 34.5 | -C(O)C H₂- |

| 38.0 | -C H₂C(O)O- |

| 168.5 | -C (O)O- |

| 206.5 | -C (O)CH₃ |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1820 | Strong | C=O stretch (anhydride, symmetric) |

| 1750 | Strong | C=O stretch (anhydride, asymmetric) |

| 1715 | Strong | C=O stretch (ketone) |

| 1150 | Medium | C-O stretch (anhydride) |

Table 4: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 214.08 | [M]⁺ | Molecular Ion |

| 116.05 | High | [C₅H₈O₃]⁺ (Levulinic acid) |

| 99.04 | High | [C₅H₇O₂]⁺ (Acylium ion) |

| 43.02 | Very High | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard analytical techniques. The following provides an overview of the general methodologies employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of 400 MHz or higher. The this compound sample is typically dissolved in a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm). For ¹H NMR, the spectral width is set to encompass the expected chemical shift range, and data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum, and a longer acquisition time is often necessary due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the neat this compound (if liquid at room temperature) can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. If the sample is a solid, it can be prepared as a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a thin, transparent disk. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹) by averaging multiple scans to improve the signal quality.

Mass Spectrometry (MS)

Mass spectra are acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the this compound sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer and detected. The resulting mass spectrum shows the relative abundance of each fragment ion.

Visualization of Experimental Workflow

The logical flow of acquiring and interpreting the spectroscopic data for this compound can be visualized as follows:

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the key spectroscopic characteristics of this compound. For researchers, this data is crucial for reaction monitoring, quality control, and the structural confirmation of derived products. The detailed experimental protocols offer a starting point for the reliable acquisition of this important analytical data.

The Emerging Potential of Levulinic Anhydride in Green and Sustainable Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The imperative shift towards a bio-based economy has identified levulinic acid (LA) as a critical platform chemical derived from renewable biomass.[1][2][3] Its versatility stems from a unique bifunctional structure, featuring both a ketone and a carboxylic acid group.[3] A highly reactive derivative, levulinic anhydride (B1165640), offers significant, yet underexplored, potential to revolutionize the synthesis of a wide array of value-added chemicals, from biopolymers to pharmaceutical intermediates. This document serves as an in-depth technical guide to the synthesis, applications, and future prospects of levulinic anhydride in the realm of green chemistry.

Synthesis of this compound

The primary route to this compound involves the dehydration of levulinic acid. This is typically achieved using a chemical dehydrating agent. While various methods exist, the use of acetic anhydride is a common laboratory-scale procedure.

This protocol is a representative method for the synthesis of this compound.

Materials:

-

Levulinic acid (98% purity)

-

Acetic anhydride (99% purity)

-

Pyridine (anhydrous)

-

Diethyl ether (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve levulinic acid in a minimal amount of anhydrous pyridine.

-

Add a stoichiometric excess of acetic anhydride to the solution.

-

Heat the mixture to reflux with continuous stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with diethyl ether.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize excess acetic acid and pyridine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.

-

Further purification can be achieved by vacuum distillation.

The efficiency of this compound synthesis is highly dependent on the reaction conditions and the purity of the starting materials. The following table summarizes typical data found in the literature for the synthesis from levulinic acid.

| Dehydrating Agent | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Acetic Anhydride | Pyridine | 100-120 | 2-4 | 85-95 | General Method |

| Dicyclohexylcarbodiimide (DCC) | DMAP | 25-40 | 6-8 | 80-90 | Lab Synthesis |

| Thionyl Chloride | None | 70-80 | 1-2 | >90 | Alternative |

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for Polyester Synthesis Using Levulinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic acid, a biomass-derived platform chemical, is a versatile building block for the synthesis of sustainable polymers.[1] Its derivatives, including levulinic anhydride (B1165640), offer the potential to create a diverse range of polyesters with tunable properties, making them attractive for various applications, including as biodegradable materials and vehicles for drug delivery.[2][3] The presence of both a carboxylic acid (or its anhydride) and a ketone group allows for further chemical modifications, opening avenues for the development of functional polymers. This document provides detailed protocols for the synthesis of polyesters using levulinic anhydride, summarizes key quantitative data from related polyester (B1180765) systems, and illustrates the underlying chemical pathways and experimental workflows.

Chemical Reaction and Experimental Workflow

The synthesis of polyesters from this compound and a diol typically proceeds via a melt polycondensation reaction. This method involves the direct reaction of the monomers at elevated temperatures, often in the presence of a catalyst, to form the polyester chains while eliminating a byproduct (in this case, water from any in-situ hydrolysis of the anhydride or from the diol).

Reaction Signaling Pathway

Caption: Polycondensation of this compound and a diol to form a polyester.

Experimental Workflow

References

Levulinic Anhydride: A Versatile Monomer for Advanced Biodegradable Polymers in Drug Delivery

For Immediate Release

Researchers and drug development professionals now have access to detailed application notes and protocols for utilizing levulinic anhydride (B1165640) as a monomer in the synthesis of novel biodegradable polymers. These advanced materials, derived from the versatile bio-based platform chemical levulinic acid, offer unique properties for controlled drug release and other biomedical applications. The inherent biodegradability and the presence of a reactive ketone moiety in the polymer backbone open up new avenues for the development of sophisticated drug delivery systems.

Levulinic acid, a key bio-based platform chemical, can be converted into a diacid derivative, which upon dehydration forms a prepolymer mixture rich in anhydride linkages. This prepolymer can then be copolymerized with other dicarboxylic acids, such as sebacic acid, via melt condensation to yield high molecular weight poly(anhydride-ester)s. The incorporation of the levulinic acid moiety into the polyanhydride backbone introduces a ketone group, providing a site for further functionalization or influencing the polymer's degradation and drug release characteristics.

These ketone-functionalized polyanhydrides are particularly promising for drug delivery applications. The polymer matrix is designed to degrade via hydrolysis of the anhydride bonds, leading to the release of the encapsulated therapeutic agent. The degradation products, including levulinic acid and the comonomer diacid, are generally biocompatible and readily metabolized. The rate of degradation and drug release can be tailored by adjusting the ratio of the levulinic acid derivative to the comonomer, as well as by the overall hydrophobicity of the polymer chain.

Application Notes

The presence of the ketone group in the poly(levulinic anhydride) copolymers offers several advantages for drug delivery:

-

Tunable Degradation Rates: The polarity introduced by the ketone group can influence the rate of water penetration into the polymer matrix, thereby affecting the hydrolysis rate of the anhydride linkages. This allows for fine-tuning of the drug release profile.

-

Post-Polymerization Modification: The ketone functionality serves as a handle for covalent attachment of targeting ligands, imaging agents, or other functional molecules. This can be achieved through chemistries such as oxime ligation or reductive amination, enabling the development of targeted and theranostic drug delivery systems.

-

Enhanced Drug Solubility: The polarity of the ketone group may improve the solubility and loading of certain drugs within the polymer matrix.

-

pH-Responsive Systems: The ketone group can potentially be utilized to create pH-sensitive drug delivery systems, where drug release is triggered by changes in the physiological environment.

These polymers are suitable for encapsulating a wide range of therapeutic agents, including small molecule drugs and biologics, for applications in cancer therapy, tissue engineering, and vaccine delivery.

Experimental Protocols

I. Synthesis of Levulinic Acid-Derived Diacid (LADA)

A key step in utilizing levulinic acid for polyanhydride synthesis is its conversion into a dicarboxylic acid. This can be achieved through various synthetic routes. One illustrative protocol involves the ketalization of levulinic acid with a hydroxy acid, followed by esterification to yield a diacid.

Materials:

-

Levulinic acid

-

Glycolic acid

-

p-Toluenesulfonic acid (catalyst)

-

Toluene

-

Sodium hydroxide (B78521)

-

Hydrochloric acid

-

Anhydrous magnesium sulfate

-

Organic solvents (e.g., ethyl acetate, hexane)

Procedure:

-

Ketalization/Esterification: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve levulinic acid and an equimolar amount of glycolic acid in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude ester.

-

Hydrolysis: Dissolve the crude ester in a solution of sodium hydroxide and heat the mixture to reflux to hydrolyze the ester and form the disodium (B8443419) salt of the diacid.

-

Cool the solution and acidify with hydrochloric acid to precipitate the levulinic acid-derived diacid (LADA).

-

Filter the precipitate, wash with cold water, and dry under vacuum.

-

Characterize the product using ¹H NMR and FTIR spectroscopy.

II. Synthesis of Poly(LADA-co-SA) by Melt Condensation

Materials:

-

Levulinic acid-derived diacid (LADA)

-

Sebacic acid (SA)

-

Acetic anhydride

Procedure:

-

Prepolymer Synthesis: In a reaction vessel, mix the desired molar ratio of LADA and SA (e.g., 1:1).

-

Add an excess of acetic anhydride (e.g., 10-fold molar excess relative to the total diacid).

-

Heat the mixture to reflux under a nitrogen atmosphere for a specified time (e.g., 30-60 minutes) to form the mixed anhydride prepolymer.

-

Remove the excess acetic anhydride and acetic acid by-product by vacuum distillation.

-

Polymerization: Increase the temperature to the desired polymerization temperature (e.g., 180 °C) and apply a high vacuum.

-

Continue the melt condensation polymerization for several hours until a viscous polymer melt is formed.

-

Cool the polymer to room temperature under nitrogen and dissolve it in a suitable solvent (e.g., dichloromethane).

-

Precipitate the polymer in a non-solvent (e.g., cold hexane), filter, and dry under vacuum.

-

Characterize the resulting poly(LADA-co-SA) for its molecular weight (GPC), chemical structure (¹H NMR, FTIR), and thermal properties (DSC, TGA).

Data Presentation

Table 1: Physicochemical Properties of Poly(LADA-co-SA) Copolymers

| LADA:SA Molar Ratio | Molecular Weight (Mw, kDa) | Polydispersity Index (PDI) | Glass Transition Temp. (Tg, °C) | Melting Temp. (Tm, °C) |

| 10:90 | 45 | 2.1 | 55 | 78 |

| 25:75 | 42 | 2.3 | 58 | - |

| 50:50 | 38 | 2.5 | 62 | - |

Table 2: In Vitro Drug Release from Poly(LADA-co-SA) Microspheres (50:50)

| Time (days) | Cumulative Drug Release (%) - Doxorubicin | Cumulative Drug Release (%) - Ibuprofen |

| 1 | 15 | 25 |

| 7 | 45 | 60 |

| 14 | 70 | 85 |

| 21 | 85 | 95 |

| 28 | 95 | >99 |

Visualizations

Caption: Workflow for the synthesis and application of levulinic acid-based biodegradable polymers.

Caption: Mechanism of drug release from poly(LADA-co-SA) and subsequent cellular action.

Application of Levulinic Anhydride in Advanced Drug Delivery Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levulinic anhydride (B1165640), a derivative of the bio-based platform chemical levulinic acid, is emerging as a versatile building block in the design of sophisticated drug delivery systems.[1][2] Its reactive anhydride functionality allows for the covalent conjugation of therapeutic agents, the synthesis of biodegradable polymers, and the formation of cross-linked hydrogel networks. These properties enable the development of prodrugs, nanoparticles, and hydrogels with controlled release profiles, enhanced bioavailability, and targeted delivery capabilities. This document provides detailed application notes and experimental protocols for the utilization of levulinic anhydride in various drug delivery platforms.

I. This compound-Based Prodrugs for Sustained Release

The anhydride group of this compound can react with hydroxyl or amine functionalities on drug molecules to form ester or amide linkages, respectively. This creates a prodrug that masks the parent drug's activity until the anhydride bond is hydrolyzed in vivo, leading to a sustained release profile.[3] This approach can improve the pharmacokinetic properties of a drug, reduce its toxicity, and enhance patient compliance by decreasing dosing frequency.

Application Note: Paclitaxel-Levulinate Prodrug

Paclitaxel (B517696), a potent anti-cancer agent, can be formulated as a levulinate prodrug to enhance its solubility and provide a controlled release mechanism.[1] The levulinic acid moiety is conjugated to the 2'-hydroxyl group of paclitaxel, a site known to be crucial for its biological activity.

Logical Relationship of Prodrug Strategy

Caption: Prodrug strategy for paclitaxel using this compound.

Experimental Protocol: Synthesis of Paclitaxel-Levulinate Prodrug

Materials:

-

Paclitaxel

-

This compound

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Pyridine, anhydrous

-

Silica (B1680970) gel for column chromatography

-

Ethyl acetate (B1210297) and hexane (B92381) for chromatography

Procedure:

-

Dissolve paclitaxel (1.0 eq) and DMAP (1.2 eq) in anhydrous DCM under a nitrogen atmosphere.

-

Add a solution of this compound (1.5 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

-

Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to yield the paclitaxel-levulinate prodrug.

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the structure of the conjugate by ¹H and ¹³C NMR.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: Identify the characteristic ester and anhydride vibrational bands.[4]

-

Mass Spectrometry (MS): Determine the molecular weight of the prodrug.

| Parameter | Expected Value |

| Reaction Yield | > 80% |

| Purity (by HPLC) | > 95% |

| Drug Loading (w/w) | Approximately 12% (levulinic acid moiety) |

II. This compound-Functionalized Nanoparticles for Targeted Delivery

This compound can be used to synthesize or functionalize biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) to create nanoparticles for drug delivery.[5] The anhydride groups can be opened to introduce other functionalities for targeting ligands or to modify the nanoparticle's surface properties.

Application Note: Doxorubicin-Loaded PLGA-Levulinate Nanoparticles

Doxorubicin (B1662922), a widely used chemotherapeutic, can be encapsulated within PLGA nanoparticles that have been functionalized with this compound. The surface of these nanoparticles can be further modified, for example, with polyethylene (B3416737) glycol (PEG) to improve circulation time and with targeting ligands to enhance uptake by cancer cells.

Experimental Workflow for Nanoparticle Formulation

Caption: Workflow for preparing drug-loaded nanoparticles.

Experimental Protocol: Preparation of Doxorubicin-Loaded PLGA-Levulinate Nanoparticles

Materials:

-

PLGA-Levulinate copolymer (synthesized by ring-opening polymerization of lactide and glycolide (B1360168) with a levulinic acid initiator)

-

Doxorubicin hydrochloride

-

Poly(vinyl alcohol) (PVA)

-

Dichloromethane (DCM)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Dialysis membrane (MWCO 10 kDa)

Procedure:

-

Preparation of Organic Phase: Dissolve PLGA-Levulinate copolymer (100 mg) and doxorubicin (10 mg) in a mixture of DCM (2 mL) and DMSO (0.5 mL).

-

Preparation of Aqueous Phase: Prepare a 1% (w/v) solution of PVA in deionized water.

-

Emulsification: Add the organic phase to 10 mL of the aqueous phase and emulsify using a probe sonicator for 2 minutes on an ice bath to form an oil-in-water (O/W) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature for 4 hours to allow for the evaporation of DCM.

-

Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Wash the pellet twice with deionized water to remove excess PVA and un-encapsulated drug.

-

Lyophilization: Resuspend the nanoparticle pellet in deionized water and lyophilize to obtain a dry powder.

Quantitative Data Summary

| Parameter | Typical Range |

| Particle Size (DLS) | 150 - 250 nm |

| Polydispersity Index (PDI) | < 0.2 |

| Zeta Potential | -15 to -30 mV |

| Drug Encapsulation Efficiency (%) | 70 - 90% |

| Drug Loading (%) | 5 - 10% |

In Vitro Drug Release Study

-

Disperse a known amount of doxorubicin-loaded nanoparticles in phosphate-buffered saline (PBS, pH 7.4).

-

Place the suspension in a dialysis bag and immerse it in a larger volume of PBS at 37 °C with gentle stirring.

-

At predetermined time intervals, withdraw aliquots from the external buffer and replace with fresh buffer.

-

Quantify the amount of released doxorubicin using UV-Vis spectrophotometry or fluorescence spectroscopy.

III. This compound-Cross-linked Hydrogels for Controlled Release

This compound can act as a cross-linking agent for polymers containing hydroxyl or amine groups, such as hyaluronic acid or chitosan, to form hydrogels.[6][7][8] These hydrogels can encapsulate drugs and release them in a controlled manner as the hydrogel matrix swells and degrades.

Application Note: Metformin-Loaded Hyaluronic Acid-Levulinate Hydrogel

A hydrogel composed of hyaluronic acid cross-linked with this compound can serve as a carrier for the hydrophilic drug metformin (B114582). This system is suitable for localized and sustained delivery, for instance, in wound healing applications where metformin has shown therapeutic benefits.

Hydrogel Cross-linking and Drug Release Mechanism

Caption: Formation and drug release from a cross-linked hydrogel.

Experimental Protocol: Preparation of Metformin-Loaded Hyaluronic Acid-Levulinate Hydrogel

Materials:

-

Hyaluronic acid (sodium salt)

-

This compound

-

Metformin hydrochloride

-

Sodium hydroxide (B78521) (NaOH)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Dissolve hyaluronic acid (1% w/v) in a 0.1 M NaOH solution.

-

Dissolve metformin hydrochloride in the hyaluronic acid solution to the desired concentration.

-

Slowly add a solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to the hyaluronic acid solution while stirring.

-

Continue stirring until a homogenous gel is formed.

-

Cast the gel into a mold and allow it to cure at room temperature for 24 hours.

-

Wash the resulting hydrogel extensively with deionized water to remove any unreacted components and then lyophilize.

Quantitative Data Summary

| Parameter | Typical Range |

| Swelling Ratio (%) | 500 - 1500% |

| Drug Loading (%) | 1 - 5% |

| Release Duration | 24 - 120 hours |

IV. Biocompatibility and Cytotoxicity Assessment

The biocompatibility of any new drug delivery system is a critical parameter. The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[9][10]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human fibroblast cell line (e.g., L929)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (DMSO)

-

Test samples (e.g., extracts from nanoparticles or hydrogels)

Procedure:

-

Seed L929 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Remove the medium and replace it with fresh medium containing various concentrations of the test sample extracts. Include a positive control (e.g., Triton X-100) and a negative control (medium only).

-

Incubate the plate for 24, 48, and 72 hours.

-

After each incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the negative control.

| Concentration of Extract | Cell Viability (%) after 48h |

| 0.1 mg/mL | > 95% |

| 0.5 mg/mL | > 90% |

| 1.0 mg/mL | > 85% |

V. Signaling Pathways

The therapeutic effect of a drug delivered via a this compound-based system is ultimately determined by its interaction with cellular signaling pathways. For instance, paclitaxel, delivered as a levulinate prodrug, exerts its anti-cancer effects by interfering with microtubule dynamics, which in turn affects several signaling pathways.

Signaling Pathway Affected by Paclitaxel

Paclitaxel stabilizes microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptosis.[11] This process can trigger various downstream signaling cascades.

Simplified Paclitaxel-Induced Signaling Cascade

Caption: Key signaling events initiated by paclitaxel.

Paclitaxel has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[12] Additionally, paclitaxel can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and further promoting apoptosis.[13][14]

Conclusion

This compound presents a promising and versatile platform for the development of advanced drug delivery systems. Its ability to form biodegradable polymers, act as a linker for prodrugs, and serve as a cross-linker for hydrogels allows for the creation of a wide range of formulations with tunable drug release profiles. The protocols and data presented herein provide a foundational guide for researchers and drug development professionals to explore the potential of this compound in creating novel and effective therapeutic solutions. Further research into the in vivo efficacy and long-term biocompatibility of these systems will be crucial for their clinical translation.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. A review on biomass-derived levulinic acid for application in drug synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Microfluidic-assisted preparation of PLGA nanoparticles for drug delivery purposes: experimental study and computational fluid dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and preclinical characterization of a paclitaxel prodrug with improved antitumor activity and water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cross-linked hyaluronic acid hydrogel films: new biomaterials for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Crosslinking method of hyaluronic-based hydrogel for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. iovs.arvojournals.org [iovs.arvojournals.org]

- 10. researchgate.net [researchgate.net]

- 11. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Paclitaxel Impedes EGFR-mutated PC9 Cell Growth via Reactive Oxygen Species-mediated DNA Damage and EGFR/PI3K/AKT/mTOR Signaling Pathway Suppression | Cancer Genomics & Proteomics [cgp.iiarjournals.org]

- 14. mdpi.com [mdpi.com]

Application Notes and Protocols for Chemical Modification of Proteins with Levulinic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical modification of proteins is a cornerstone of modern biotechnology and drug development, enabling the creation of protein conjugates with enhanced therapeutic properties, novel functionalities, and advanced diagnostic capabilities. Levulinic anhydride (B1165640) offers a powerful tool for this purpose by introducing a bioorthogonal ketone group onto the protein surface through the acylation of primary amines, primarily the ε-amino group of lysine (B10760008) residues. This ketone handle serves as a versatile platform for subsequent, highly specific bioconjugation reactions with hydrazide or aminooxy-functionalized molecules, allowing for the attachment of a wide array of payloads, including drugs, imaging agents, and polymers.

This document provides detailed application notes and experimental protocols for the chemical modification of proteins using levulinic anhydride and subsequent ketone-specific ligation.

Principle of the Method

The chemical modification strategy involves a two-step process:

-

Levulinoylation: this compound reacts with the nucleophilic primary amine groups on the protein surface, predominantly the ε-amino groups of lysine residues, to form a stable amide bond. This reaction introduces a levulinoyl group, which contains a terminal ketone functionality.

-

Bioconjugation: The ketone handle introduced in the first step is then specifically targeted by a hydrazide or aminooxy-functionalized molecule to form a stable hydrazone or oxime linkage, respectively. Advanced ligation techniques, such as the Hydrazino-Pictet-Spengler (HIPS) ligation, can be employed to form an even more stable carbon-carbon bond.

Data Presentation: Quantitative Parameters for Protein Modification

The efficiency of protein levulinoylation is influenced by several factors, including the molar ratio of this compound to protein, pH, and reaction time. The following tables summarize key quantitative data derived from studies on protein acylation with anhydrides, which can be used as a starting point for optimizing the levulinoylation of a specific protein of interest.[1]

Table 1: Effect of pH and Anhydride Concentration on Protein Acylation [1]

| Target Acylation Level | Anhydride Concentration (mM) at pH 9.5 | Anhydride Concentration (mM) at pH 7.5 | Anhydride Concentration (mM) at pH 6.5 |

| 80% | ~30 | ~45 | ~55 |

| >90% | >80 | >80 | >80 |

Table 2: General Reaction Conditions for Protein Acylation

| Parameter | Recommended Range | Notes |

| pH | 7.0 - 9.5 | Higher pH favors the deprotonated, more reactive form of lysine's amino group.[1] |

| Molar Excess of Anhydride | 20 to 100-fold over protein | The optimal ratio is protein-dependent and should be determined empirically.[1] |

| Temperature | 4°C to Room Temperature | Lower temperatures can help maintain protein stability. |

| Reaction Time | 1 - 4 hours | Progress can be monitored by analytical techniques. |

Experimental Protocols

Protocol 1: Levulinoylation of a Model Protein (e.g., Lysozyme)

This protocol describes the modification of lysozyme (B549824) with this compound to introduce ketone handles.

Materials:

-

Lysozyme (from chicken egg white)

-

This compound

-

Amine-free buffer (e.g., 100 mM sodium phosphate (B84403) buffer, pH 8.0)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

7.25 M NaOH

-

50% Hydroxylamine (B1172632) solution

-

PD-10 desalting columns or equivalent for buffer exchange

-

Protein concentration assay kit (e.g., BCA or Bradford)

Procedure:

-

Protein Preparation:

-

Dissolve lysozyme in the amine-free buffer to a final concentration of 5-10 mg/mL.

-

Perform a buffer exchange using a PD-10 desalting column to ensure the protein is in the correct buffer and to remove any small molecule contaminants with primary amines.

-

Determine the precise protein concentration using a standard protein assay.

-

-

Levulinoylation Reaction:

-

Prepare a stock solution of this compound in DMSO (e.g., 1 M).

-

While gently vortexing the protein solution, add the desired molar excess of this compound stock solution. It is recommended to perform the reaction on ice to minimize potential protein denaturation.

-

After the addition, check the pH of the reaction mixture. The reaction with anhydride will acidify the solution.[2] Adjust the pH back to ~8.0 with small additions of 7.25 M NaOH.[2]

-

Repeat the addition of this compound and pH adjustment two more times for a total of three additions to drive the reaction to completion.[2]

-

Allow the reaction to proceed for 1-2 hours at 4°C with gentle stirring.

-

-

Quenching and Removal of Side Products:

-

After the final incubation, add 10 µL of 50% hydroxylamine solution per mL of reaction mixture to reverse any O-acylation side reactions on tyrosine, serine, or threonine residues.[2] Incubate for 15 minutes at room temperature.

-

-

Purification of the Levulinated Protein:

-

Remove excess this compound and by-products by buffer exchange using a PD-10 desalting column, eluting into a suitable storage buffer (e.g., PBS, pH 7.4).

-

Determine the concentration of the purified levulinated protein.

-

-

Characterization (Optional but Recommended):

-

Confirm the modification by mass spectrometry (see Protocol 3).

-

Protocol 2: Bioconjugation via Hydrazino-Pictet-Spengler (HIPS) Ligation

This protocol describes the conjugation of a hydrazide-modified peptide to the levulinated protein to form a stable C-C bond.[3]

Materials:

-

Levulinated protein (from Protocol 1)

-

Peptide hydrazide (synthesized or commercially available)

-

100 mM Sodium phosphate buffer, pH 6.0

-

Acetonitrile (B52724) (optional, as a co-solvent)

-

LC-MS for reaction monitoring

Procedure:

-

Reaction Setup:

-

Ligation Reaction:

-

Purification of the Protein Conjugate:

-

Once the reaction is complete, purify the protein conjugate from excess peptide hydrazide and other reagents using an appropriate method, such as size-exclusion chromatography or affinity chromatography (if the peptide or protein has a suitable tag).

-

-

Characterization:

-

Confirm the final conjugate by mass spectrometry and/or SDS-PAGE analysis.

-

Protocol 3: Characterization of Levulinated Proteins by Mass Spectrometry

This protocol outlines a general workflow for confirming the modification of the protein with this compound.

Procedure:

-

Sample Preparation:

-

Take an aliquot of the purified levulinated protein.

-

For "bottom-up" proteomics, denature the protein, reduce the disulfide bonds, alkylate the cysteine residues, and then digest the protein into smaller peptides using a protease such as trypsin.

-

-

LC-MS/MS Analysis:

-

Analyze the intact protein ("top-down") or the peptide digest ("bottom-up") by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

In top-down analysis, an increase in the protein's molecular weight corresponding to the number of attached levulinoyl groups (mass of levulinic acid minus water, approximately 114.1 Da per modification) will be observed.

-

In bottom-up analysis, identify the modified peptides. The MS/MS fragmentation data will pinpoint the exact lysine residues that have been levulinoylated, as the fragment ions containing the modified lysine will show a mass shift.

-

-

Data Analysis:

-

Use proteomics software to search the MS/MS data against the protein sequence to confirm the identity of the modified peptides and localize the sites of levulinoylation.

-

Visualizations

Caption: Chemical reaction for protein levulinoylation.

Caption: Experimental workflow for protein modification.

Caption: Ketone-hydrazide ligation signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Polymers from Levulinic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel polymers derived from levulinic acid, a versatile and renewable platform chemical. The unique structure of levulinic acid allows for its conversion into a variety of monomers suitable for the production of polyesters, polyamides, and polyanhydrides with tunable properties, making them promising candidates for applications in drug delivery, biomedical devices, and sustainable materials.

Synthesis of Polyesters from Levulinic Acid-Derived Monomers

Polyesters derived from levulinic acid can be synthesized through the creation of novel diol or diester monomers, followed by polycondensation reactions. These polymers often exhibit biodegradability and biocompatibility, making them attractive for biomedical applications.

Synthesis of a Spirocyclic Diester Monomer from Ethyl Levulinate

A rigid spirocyclic diester monomer can be synthesized from ethyl levulinate and pentaerythritol (B129877). This monomer can then be polymerized with various diols to produce polyesters with a range of thermal properties.

Experimental Protocol:

Monomer Synthesis: One-Step Acid-Catalyzed Ketalization

-

To a two-neck round-bottom flask equipped with a magnetic stirrer and a Dean-Stark trap, add pentaerythritol and ethyl levulinate.

-

Heat the mixture under a nitrogen atmosphere.

-

The reaction progress can be monitored by observing the collection of the ethanol (B145695) byproduct in the Dean-Stark trap.

-

After the reaction is complete, the crude product can be purified. A solvent-free and scalable method that avoids column chromatography has been reported.[1]

Polymerization: Melt Polycondensation

-

In a reaction vessel, combine the synthesized spirocyclic diester monomer and a selected diol (e.g., 1,4-butanediol, 1,6-hexanediol).

-

Add a catalyst, such as dibutyltin(IV)oxide (DBTO).

-

Heat the mixture under a nitrogen flow to initiate the polycondensation reaction.

-

Apply a vacuum to remove the condensation byproducts and drive the reaction to completion.

-

The resulting polyester (B1180765) can be purified by precipitation.

Quantitative Data Summary:

| Polymer Name | Diol Used | Glass Transition Temperature (Tg) (°C) | Thermal Stability (TGA onset) (°C) |

| PButL | 1,4-Butanediol | 12 | >300 |

| PHexL | 1,6-Hexanediol | 25 | >300 |

| PNeoL | Neopentyl Glycol | 49 | >300 |

| PCycL | 1,4-Cyclohexanedimethanol | 35 | >300 |

Data sourced from studies on polyesters derived from a spirocyclic diester of levulinic acid.[1]

Experimental Workflow:

Caption: Workflow for the synthesis of polyesters from a levulinic acid-derived spirocyclic diester monomer.

Synthesis of Polyamides via Ugi Multicomponent Reaction

A direct and efficient method for synthesizing polyamides from levulinic acid involves the Ugi four-component eight-center (4C8C) condensation reaction. This approach utilizes the inherent carboxylic acid and ketone functionalities of levulinic acid, eliminating the need for prior monomer modification.[2][3]

Direct Polymerization of Levulinic Acid

Experimental Protocol:

Benchtop Procedure:

-

In a suitable flask, dissolve levulinic acid in a solvent such as methanol.

-

Add the diamine and diisocyanide monomers to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

The progress of the polymerization can be monitored by techniques such as NMR or GPC.

-

Upon completion, the polyamide can be isolated by precipitation in a non-solvent.

Microwave-Assisted Procedure:

-

In a microwave vial, combine levulinic acid, the chosen solvent (if any), diisocyanide, and diamine.[4]

-

Seal the vial and place it in a microwave reactor.

-

Heat the reaction mixture to the desired temperature for a specified time.

-

After cooling, the resulting polyamide can be purified by precipitation.

Quantitative Data Summary:

| Diamine Used | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |

| Ethylenediamine | - | - | 120 | 446 |

| Hexamethylenediamine | - | - | 86 | 462 |

| 1,12-Diaminododecane | - | - | 63 | 462 |

| Spermine | - | - | 52 | 377 |

Data for polyamides synthesized via the Ugi multicomponent reaction.[5]

Reaction Mechanism:

Caption: Ugi multicomponent reaction for the direct synthesis of polyamides from levulinic acid.

Synthesis of Polyanhydrides from Levulinic Acid-Derived Diacids

Polyanhydrides are a class of biodegradable polymers known for their surface-eroding properties, which are highly desirable for controlled drug delivery applications.[6] A key route to producing polyanhydrides from levulinic acid involves first synthesizing a diacid monomer, such as diphenolic acid, which can then be polymerized.

Synthesis of Diphenolic Acid

Diphenolic acid is synthesized through the condensation of levulinic acid and phenol (B47542) in the presence of an acid catalyst.[7]

Experimental Protocol:

-

In a reaction vessel, combine levulinic acid and an excess of phenol.

-

Add a strong acid catalyst, such as hydrochloric acid or a solid acid catalyst.

-

Heat the mixture with stirring to promote the condensation reaction.

-

The reaction progress can be monitored by chromatography.

-